(3-oxocyclobutyl)Methyl benzoate
Overview
Description
“(3-oxocyclobutyl)Methyl benzoate” is a chemical compound with the empirical formula C12H12O3 . It is a unique chemical provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of “(3-oxocyclobutyl)Methyl benzoate” is represented by the SMILES stringO=C(C1=CC=CC=C1)OC2CC(C2)=O
. The molecular weight of the compound is 204.22 g/mol . Physical And Chemical Properties Analysis
“(3-oxocyclobutyl)Methyl benzoate” is a solid compound . The exact physical and chemical properties such as melting point, boiling point, and density are not available in the current resources.Scientific Research Applications
Oxidative Metabolism
Research has explored the oxidative metabolism of similar compounds like t-butylbicycloortho[3H]benzoate (TBOB), which yields 3-oxo-benzoate upon oxidative cleavage. This process, studied in mouse liver or housefly microsomes, serves as a model for detoxication reactions of GABAA receptor antagonists and insecticides (Scott, Palmer, & Casida, 1987).
Biosynthesis in Fungi
Chloromethane, a natural product released by wood-rotting fungi, acts as a methyl donor for biosynthesis of methyl esters of benzoic and furoic acid in fungi like Phellinus pomaceus. This demonstrates the role of such compounds in primary fungal metabolism and the biosynthesis of non-halogenated natural products (Harper, Hamilton, Kennedy, & McNally, 1989).
Pyrolysis Studies
Studies on the pyrolysis of substituted furylmethyl esters, which are structurally related to (3-oxocyclobutyl)Methyl benzoate, have led to the formation of various compounds. This area of research contributes to understanding the thermal decomposition and potential applications in chemical synthesis (Trahanovsky, Cassady, & Woods, 1981).
Corrosion Inhibition in Metals
Compounds like methyl 2-(6-hydroxy-3-oxo-3 H -xanthen-9-yl) benzoate, with similar structural features, have been synthesized and evaluated as corrosion inhibitors for mild steel in acidic media. This application is significant in materials science and engineering (Arrousse, Nahlé, Mabrouk, Salim, El Hajjaji, Rais, & Taleb, 2021).
Catalysis Research
The reduction of methyl benzoate and benzoic acid on catalysts like yttrium oxide under hydrogen has been studied. Such research helps in understanding catalytic processes and their potential industrial applications (King & Strojny, 1982).
Safety And Hazards
“(3-oxocyclobutyl)Methyl benzoate” is classified under the GHS07 hazard class, indicating that it may cause skin sensitization . It’s recommended to avoid contact with the substance and not to breathe in vapors or aerosols . In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used to extinguish .
properties
IUPAC Name |
(3-oxocyclobutyl)methyl benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O3/c13-11-6-9(7-11)8-15-12(14)10-4-2-1-3-5-10/h1-5,9H,6-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJURBNFYZXOKJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1=O)COC(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70573731 | |
Record name | (3-Oxocyclobutyl)methyl benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70573731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-oxocyclobutyl)Methyl benzoate | |
CAS RN |
346425-59-0 | |
Record name | (3-Oxocyclobutyl)methyl benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70573731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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